Antituberculosis agent-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antituberculosis agent-7 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antituberculosis agents designed to combat drug-resistant strains of the bacteria. Tuberculosis remains a significant global health challenge, particularly in regions with high rates of multidrug-resistant and extensively drug-resistant tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antituberculosis agent-7 typically involves multiple steps, starting from readily available starting materials. The process often includes protection and deprotection steps to ensure the stability of intermediate compounds. For example, the synthesis might start with a protected glycidol derivative, which undergoes a series of reactions including bromination, cyclization, and deprotection to yield the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can help in achieving efficient production. The process must also comply with regulatory standards to ensure the safety and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Antituberculosis agent-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Antituberculosis agent-7 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antituberculosis activity and to develop new synthetic methods.
Biology: Researchers use it to investigate the biological pathways involved in tuberculosis infection and to identify potential targets for new drugs.
Medicine: It is a critical component of treatment regimens for drug-resistant tuberculosis, helping to reduce the burden of this disease.
Industry: The compound is used in the development of diagnostic tools and in the production of other antituberculosis agents
Mechanism of Action
Antituberculosis agent-7 exerts its effects by targeting specific molecular pathways in Mycobacterium tuberculosis. It inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall. This disruption leads to cell lysis and death of the bacteria. The compound also interferes with the bacterial DNA replication process, further inhibiting bacterial growth .
Comparison with Similar Compounds
Isoniazid: A first-line antituberculosis drug that also targets mycolic acid synthesis.
Rifampin: Another first-line drug that inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of the bacterial cell wall by targeting arabinosyltransferases.
Uniqueness: Antituberculosis agent-7 is unique in its dual mechanism of action, targeting both cell wall synthesis and DNA replication. This dual action makes it particularly effective against drug-resistant strains of Mycobacterium tuberculosis, offering a significant advantage over other antituberculosis agents .
Properties
Molecular Formula |
C26H19F4NO3 |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
3-[2-[3-[(3,5-difluorophenyl)methoxy]oxetan-3-yl]-3-fluorophenoxy]-8-fluoro-2-methylquinoline |
InChI |
InChI=1S/C26H19F4NO3/c1-15-23(10-17-4-2-6-21(30)25(17)31-15)34-22-7-3-5-20(29)24(22)26(13-32-14-26)33-12-16-8-18(27)11-19(28)9-16/h2-11H,12-14H2,1H3 |
InChI Key |
YLGFHYCMWZAAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CC(=CC(=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.